Cas no 20449-79-0 (Melittin)

Melittin structure
Melittin structure
Productnaam:Melittin
CAS-nummer:20449-79-0
MF:C131H229N39O31
MW:2846.4627
MDL:MFCD00076868
CID:257435
PubChem ID:24896910

Melittin Chemische en fysische eigenschappen

Naam en identificatie

    • Melittin
    • BEE VENOM LYOPHILIZED
    • Melittin from honey bee venom
    • GIGAVLKVLTTGLPALISWIKRKRQQ-NH2
    • Gly-Ile-Gly-Ala-Val-Leu-Lys-Val-Leu-Thr-Thr-Gly-Leu-Pro-Ala-Leu-Ile-Ser-Trp-Ile-Lys-Arg-Lys-Arg-Gln-Gln-NH2
    • GLY-ILE-GLY-ALA-VAL-LEU-LYS-VAL-LEU-THR-THR-GLY-LEU-PRO-ALA-LEU-ILE-SER-TRP-ILE-LYS-ARG-LYS-ARG-GLN-GLN-NH2: GIGAVLKVLTTGLPALISWIKRKRQQ-NH2
    • Honeybee melittin
    • Bee venom melittin
    • Forapin
    • 24VT8NVE75
    • Melittin (apis cerana)
    • Melittin (major) (8CI)
    • VDXZNPDIRNWWCW-JFTDCZMZSA-N
    • Melittin, >=97% (HPLC), synthetic
    • Melittin (GIGAVLKVLTTGLPALISWIKRKRQQ-amide)
    • Melittin from honey bee venom, >=85% (HPLC)
    • Melittin from honey bee venom, >=65% (HPLC)
    • G-I-G-A-V-L-K-V-L-T-T-G-L-P-A-L-I-S-W-I-K-
    • A12242
    • AC-32561
    • NCGC00167171-01
    • Melittin TFA
    • AKOS024456456
    • G-I-G-A-V-L-K-V-L-T-T-G-L-P-A-L-I-S-W-I-K-R-K-R-Q-Q-NH2
    • CHEMBL412927
    • DA-75406
    • XM176021
    • Melittin I
    • RS-2008
    • UNII-24VT8NVE75
    • CHEBI:6736
    • Melittin (honeybee)
    • Melitten
    • Forapine
    • Melittin (major)
    • 20449-79-0
    • DTXSID001046261
    • glycyl-L-isoleucylglycyl-L-alanyl-L-valyl-L-leucyl-L-lysyl-L-valyl-L-leucyl-L-threonyl-L-threonylglycyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-L-isoleucyl-L-seryl-L-tryptophyl-L-isoleucyl-L-lysyl-L-arginyl-L-lysyl-L-arginyl-L-glutaminyl-L-glutamamide
    • MFCD00076868
    • Gly-L-Ile-Gly-L-Ala-L-Val-L-Leu-L-Lys-L-Val-L-Leu-L-Thr-L-Thr-Gly-L-Leu-L-Pro-L-Ala-L-Leu-L-Ile-L-Ser-L-Trp-L-Ile-L-Lys-L-Arg-L-Lys-L-Arg-L-Gln-L-Gln-NH2
    • Melittin?
    • EX-A7430
    • L-Glutamamide, glycyl-L-isoleucylglycyl-L-alanyl-L-valyl-L-leucyl-L-lysyl-L-valyl-L-leucyl-L-threonyl-L-threonylglycyl-L-leucyl-L-prolyl-L-alanyl-L-Leucyl-L-isoleucyl-L-seryl-L-tryptophyl-L-isoleucyl-L-lysyl-L-arginyl-L-lysyl-L-arginyl-L-glutaminyl-
    • MDL: MFCD00076868
    • Inchi: 1S/C131H229N39O31/c1-23-71(16)102(163-97(176)60-135)122(194)146-62-98(177)148-74(19)109(181)164-100(69(12)13)124(196)160-88(55-65(4)5)116(188)155-84(41-30-33-51-134)115(187)165-101(70(14)15)125(197)161-90(57-67(8)9)118(190)168-106(77(22)173)128(200)169-105(76(21)172)123(195)147-63-99(178)150-92(58-68(10)11)129(201)170-54-36-44-94(170)121(193)149-75(20)108(180)158-89(56-66(6)7)117(189)166-104(73(18)25-3)127(199)162-93(64-171)120(192)159-91(59-78-61-145-80-38-27-26-37-79(78)80)119(191)167-103(72(17)24-2)126(198)157-83(40-29-32-50-133)111(183)154-85(42-34-52-143-130(139)140)112(184)152-82(39-28-31-49-132)110(182)153-86(43-35-53-144-131(141)142)113(185)156-87(46-48-96(137)175)114(186)151-81(107(138)179)45-47-95(136)174/h26-27,37-38,61,65-77,81-94,100-106,145,171-173H,23-25,28-36,39-60,62-64,132-135H2,1-22H3,(H2,136,174)(H2,137,175)(H2,138,179)(H,146,194)(H,147,195)(H,148,177)(H,149,193)(H,150,178)(H,151,186)(H,152,184)(H,153,182)(H,154,183)(H,155,188)(H,156,185)(H,157,198)(H,158,180)(H,159,192)(H,160,196)(H,161,197)(H,162,199)(H,163,176)(H,164,181)(H,165,187)(H,166,189)(H,167,191)(H,168,190)(H,169,200)(H4,139,140,143)(H4,141,142,144)/t71-,72-,73-,74-,75-,76+,77+,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,100-,101-,102-,103-,104-,105-,106-/m0/s1
    • InChI-sleutel: VDXZNPDIRNWWCW-JFTDCZMZSA-N
    • LACHT: O=C([C@]([H])(C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])N([H])C(C([H])([H])N([H])C([C@]([H])([C@@]([H])(C([H])([H])[H])O[H])N([H])C([C@]([H])([C@@]([H])(C([H])([H])[H])O[H])N([H])C([C@]([H])(C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])N([H])C([C@]([H])(C([H])(C([H])([H])[H])C([H])([H])[H])N([H])C([C@]([H])(C([H])([H])C([H])([H])C([H])([H])C([H])([H])N([H])[H])N([H])C([C@]([H])(C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])N([H])C([C@]([H])(C([H])(C([H])([H])[H])C([H])([H])[H])N([H])C([C@]([H])(C([H])([H])[H])N([H])C(C([H])([H])N([H])C([C@]([H])([C@@]([H])(C([H])([H])[H])C([H])([H])C([H])([H])[H])N([H])C(C([H])([H])N([H])[H])=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)N1C([H])([H])C([H])([H])C([H])([H])[C@@]1([H])C(N([H])[C@@]([H])(C([H])([H])[H])C(N([H])[C@]([H])(C(N([H])[C@]([H])(C(N([H])[C@@]([H])(C([H])([H])O[H])C(N([H])[C@]([H])(C(N([H])[C@]([H])(C(N([H])[C@]([H])(C(N([H])[C@]([H])(C(N([H])[C@]([H])(C(N([H])[C@]([H])(C(N([H])[C@]([H])(C(N([H])[C@]([H])(C(N([H])[H])=O)C([H])([H])C([H])([H])C(N([H])[H])=O)=O)C([H])([H])C([H])([H])C(N([H])[H])=O)=O)C([H])([H])C([H])([H])C([H])([H])N([H])/C(=N/[H])/N([H])[H])=O)C([H])([H])C([H])([H])C([H])([H])C([H])([H])N([H])[H])=O)C([H])([H])C([H])([H])C([H])([H])N([H])/C(=N/[H])/N([H])[H])=O)C([H])([H])C([H])([H])C([H])([H])C([H])([H])N([H])[H])=O)[C@@]([H])(C([H])([H])[H])C([H])([H])C([H])([H])[H])=O)C([H])([H])C1=C([H])N([H])C2=C([H])C([H])=C([H])C([H])=C12)=O)=O)[C@@]([H])(C([H])([H])[H])C([H])([H])C([H])([H])[H])=O)C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])=O)=O

Berekende eigenschappen

  • Exacte massa: 2844.75000
  • Monoisotopische massa: 2844.7541717g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 41
  • Aantal waterstofbondacceptatoren: 37
  • Zware atoomtelling: 201
  • Aantal draaibare bindingen: 99
  • Complexiteit: 6300
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 28
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 1150
  • XLogP3: -2.7

Experimentele eigenschappen

  • Dichtheid: 1.39
  • PSA: 1152.34000
  • LogboekP: 7.51980
  • Specifieke rotatie: D21 -89.52° (c = 0.409)

Melittin Beveiligingsinformatie

  • Symbool: GHS06
  • Signaalwoord:Danger
  • Gevaarverklaring: H301,H311,H331
  • Waarschuwingsverklaring: P261,P280,P301 + P310,P311
  • Vervoersnummer gevaarlijk materiaal:UN 3462 6.1/PG 1
  • WGK Duitsland:3
  • Code gevarencategorie: 23/24/25
  • Veiligheidsinstructies: 36-45-36/37/39
  • FLUKA MERK F CODES:10-21
  • RTECS:OS3965000
  • Identificatie van gevaarlijk materiaal: T
  • Risicozinnen:R23/24/25
  • Opslagvoorwaarde:Powder -80°C 2 years   -20°C 1 year In solvent -80°C 6 months   -20°C 1 month

Melittin Douanegegevens

  • HS-CODE:2934999090
  • Douanegegevens:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Melittin Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Apollo Scientific
BIM0170-50mg
Melittin
20449-79-0 98%
50mg
£95.00 2024-05-23
LKT Labs
M1744-2.5 mg
Melittin
20449-79-0 ≥95%
2.5 mg
$845.60 2023-07-10
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TP1299-200 mg
Melittin
20449-79-0
200mg
¥14987.00 2022-04-26
TRC
M215490-25mg
Melittin
20449-79-0
25mg
$6148.00 2023-05-18
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M814001-50mg
Melittin
20449-79-0 ≥97% (HPLC)
50mg
¥6,298.00 2022-10-10
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R022358-1mg
Melittin
20449-79-0 97%
1mg
¥551 2023-09-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M41270-1mg
Melittin
20449-79-0 98%
1mg
¥1098.0 2022-04-27
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R022358-2.5mg
Melittin
20449-79-0 97%
2.5mg
¥927 2023-09-09
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R022358-50mg
Melittin
20449-79-0 97%
50mg
¥7483 2023-09-09
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M814001-5mg
Melittin
20449-79-0 ≥97% (HPLC)
5mg
¥1,260.00 2022-10-10
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:20449-79-0)Melittin
A1140321
Zuiverheid:99%/99%/99%
Hoeveelheid:5mg/10mg/25mg
Prijs ($):188.0/326.0/589.0